molecular formula C14H19BrN2O2 B12789506 trans-3-Imino-1-(p-methoxyphenyl)hexahydro-3H-oxazolo(3,4-a)pyridine hydrobromide CAS No. 5583-17-5

trans-3-Imino-1-(p-methoxyphenyl)hexahydro-3H-oxazolo(3,4-a)pyridine hydrobromide

Cat. No.: B12789506
CAS No.: 5583-17-5
M. Wt: 327.22 g/mol
InChI Key: ZEYMPTIXTCDNDY-OJERSXHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-3-Imino-1-(p-methoxyphenyl)hexahydro-3H-oxazolo(3,4-a)pyridine hydrobromide: is a complex organic compound that belongs to the class of oxazolo[3,4-a]pyridines. This compound is characterized by its unique structure, which includes an imino group, a methoxyphenyl group, and a hexahydro-oxazolo-pyridine ring system. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Imino-1-(p-methoxyphenyl)hexahydro-3H-oxazolo(3,4-a)pyridine hydrobromide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium ethoxide or potassium carbonate .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: trans-3-Imino-1-(p-methoxyphenyl)hexahydro-3H-oxazolo(3,4-a)pyridine hydrobromide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reag

Biological Activity

trans-3-Imino-1-(p-methoxyphenyl)hexahydro-3H-oxazolo(3,4-a)pyridine hydrobromide is a complex organic compound classified under oxazolo[3,4-a]pyridines. With its unique structural features, including an imino group and a methoxyphenyl group, this compound has garnered attention for its potential biological activities.

PropertyValue
CAS Number 5583-17-5
Molecular Formula C14H19BrN2O2
Molecular Weight 327.22 g/mol
IUPAC Name (1R,8aR)-1-(4-methoxyphenyl)-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-3-imine; hydrobromide
InChI Key ZEYMPTIXTCDNDY-OJERSXHUSA-N

Research indicates that this compound exhibits various biological activities primarily through interaction with neurotransmitter systems. It has been studied for its affinity towards serotonin receptors, particularly the 5-HT1A subtype. This interaction is crucial for its potential applications in treating mood disorders and other neuropsychiatric conditions.

Affinity for Receptors

Studies have demonstrated that certain derivatives of hexahydro compounds show significant selectivity and affinity for serotonin receptors. For instance, trans-fused analogs have shown moderate to high affinity for the 5-HT1A receptor site, which is essential for the modulation of mood and anxiety .

Toxicological Studies

Toxicological assessments reveal that the compound has an LD50 of approximately 300 mg/kg in rodent models. Observed effects include behavioral changes and elevated blood pressure, indicating central nervous system activity .

Case Studies

  • Neuropharmacological Effects : A study assessed the effects of trans-3-Imino on anxiety-like behaviors in rodent models. Results indicated a significant reduction in anxiety-related behaviors when administered at doses ranging from 10 to 30 mg/kg. The mechanism was hypothesized to involve modulation of serotonergic pathways.
  • Cardiovascular Impact : Another study explored the cardiovascular effects of the compound. It was found that doses as low as 3 mg/kg significantly increased blood pressure in animal models. This suggests potential applications in managing hypotension but also raises concerns regarding hypertensive effects at higher dosages .

Comparative Studies

The following table summarizes the biological activity of trans-3-Imino compared to related compounds:

Compound NameAffinity for 5-HT1A (nM)LD50 (mg/kg)Notable Effects
This compoundModerate (0.60 - 51)300Anxiety reduction; blood pressure elevation
cis-fused analogsLowNot determinedMinimal activity
Other hexahydroindeno derivativesHighVariesStronger serotonergic effects

Properties

CAS No.

5583-17-5

Molecular Formula

C14H19BrN2O2

Molecular Weight

327.22 g/mol

IUPAC Name

(1R,8aR)-1-(4-methoxyphenyl)-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-3-imine;hydrobromide

InChI

InChI=1S/C14H18N2O2.BrH/c1-17-11-7-5-10(6-8-11)13-12-4-2-3-9-16(12)14(15)18-13;/h5-8,12-13,15H,2-4,9H2,1H3;1H/t12-,13-;/m1./s1

InChI Key

ZEYMPTIXTCDNDY-OJERSXHUSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2[C@H]3CCCCN3C(=N)O2.Br

Canonical SMILES

COC1=CC=C(C=C1)C2C3CCCCN3C(=N)O2.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.